4-Methoxy-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol
Description
4-Methoxy-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol is a heterocyclic compound featuring a phenol core substituted with a methoxy group at position 4 and a pyrazole ring at position 2. The pyrazole moiety contains a trifluoromethyl (-CF₃) group at position 3, contributing to its unique electronic and steric properties. This compound is of interest in medicinal chemistry and materials science due to the combined effects of the electron-withdrawing -CF₃ group and electron-donating methoxy substituent, which modulate reactivity, solubility, and bioactivity .
Properties
Molecular Formula |
C11H9F3N2O2 |
|---|---|
Molecular Weight |
258.20 g/mol |
IUPAC Name |
4-methoxy-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol |
InChI |
InChI=1S/C11H9F3N2O2/c1-18-6-2-3-9(17)7(4-6)8-5-10(16-15-8)11(12,13)14/h2-5,17H,1H3,(H,15,16) |
InChI Key |
KRZVKYNGANBEQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2=NNC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(4-Methoxy-2-Hydroxyphenyl)-3-(Trifluoromethyl)Propane-1,3-Dione
The precursor 1-(4-methoxy-2-hydroxyphenyl)-3-(trifluoromethyl)propane-1,3-dione is synthesized via Claisen-Schmidt condensation. A mixture of 4-methoxy-2-hydroxyacetophenone and ethyl trifluoroacetate undergoes base-catalyzed coupling. Potassium hydroxide (KOH) in ethanol facilitates enolate formation, followed by nucleophilic attack on the trifluoroacetate electrophile. Purification via recrystallization yields the diketone in 65–72% purity.
Reaction Conditions :
- Temperature: 60–70°C
- Solvent: Ethanol
- Catalyst: KOH (10 mol%)
- Time: 6–8 hours
Pyrazole Ring Formation
The diketone reacts with hydrazine hydrate (NH₂NH₂·H₂O) in refluxing ethanol to form the pyrazole ring. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by dehydration and aromatization. The regioselectivity of substitution is governed by electronic effects, with the trifluoromethyl group preferentially occupying the 3-position due to its electron-withdrawing nature.
Optimized Protocol :
- Hydrazine hydrate: 2.2 equivalents
- Solvent: Ethanol (anhydrous)
- Temperature: Reflux (78°C)
- Time: 12 hours
- Yield: 58–67%
Key Analytical Data :
- FTIR (KBr) : 3385 cm⁻¹ (O–H stretch), 1631 cm⁻¹ (C=C aromatic), 1312 cm⁻¹ (C–F stretch).
- ¹H NMR (CDCl₃) : δ 6.97–7.72 (aromatic protons), δ 5.35 (phenolic –OH), δ 3.81 (OCH₃).
Alternative Pathways via Chromone Intermediates
Chromones serve as versatile intermediates for pyrazole synthesis. In this approach, 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one undergoes ring-opening with hydrazine hydrate.
Chromone Synthesis
4-Methoxy-2-hydroxyacetophenone reacts with trifluoroacetic anhydride in the presence of POCl₃ and pyridine to form 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one. The reaction mechanism involves Friedel-Crafts acylation followed by cyclization.
Procedure :
Hydrazinolysis of Chromones
Heating the chromone with hydrazine hydrate in ethanol induces ring-opening and pyrazole formation. The methoxy and hydroxyl groups remain intact under these conditions.
Reaction Metrics :
- Hydrazine hydrate: 5 mL per 100 mg chromone
- Solvent: Ethanol (10 mL)
- Temperature: Reflux
- Time: 10 hours
- Yield: 55–60%
Industrial-Scale Production and Purification
Industrial synthesis prioritizes cost efficiency and scalability.
Catalytic Trifluoromethylation
Recent advances utilize transition metal catalysts to introduce the trifluoromethyl group post-pyrazole formation. For example, copper(I) iodide catalyzes the reaction between 4-methoxy-2-(5-iodo-1H-pyrazol-3-yl)phenol and methyl trifluoroacetate.
Conditions :
Purification Techniques
- Column Chromatography : Silica gel (hexane/EtOAc 3:1) removes unreacted diketones and byproducts.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥98% by HPLC).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 58–67 | 95–98 | Low | High |
| Chromone Hydrazinolysis | 55–60 | 90–95 | Moderate | Moderate |
| Catalytic Trifluoromethylation | 70–75 | 97–99 | High | Low |
Mechanistic Insights and Regioselectivity
The electronic nature of substituents dictates regioselectivity during pyrazole formation. The trifluoromethyl group, being strongly electron-withdrawing, directs hydrazine attack to the adjacent carbonyl, favoring 3-substitution. Computational studies (DFT) confirm that this pathway minimizes steric hindrance and stabilizes transition states through hyperconjugation.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions often require specific conditions, such as acidic or basic environments, to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce various alkylated derivatives.
Scientific Research Applications
4-Methoxy-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a substrate in enzyme activity studies.
Medicine: It is investigated for its potential as a pharmaceutical intermediate.
Industry: It is used in the production of materials with specific properties, such as flame retardants and UV absorbers
Mechanism of Action
The mechanism of action of 4-Methoxy-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The pyrazolyl group can interact with various enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the pyrazole ring, aromatic rings, or additional functional groups. These modifications influence physicochemical properties and applications.
Table 1: Structural Comparison of Selected Analogs
Crystallographic and Stability Data
- Trimethoxyphenyl Analog : Crystallizes in space group P-1 with a formula weight of 408.37 g/mol. The structure reveals planar pyrazole and aromatic rings, stabilized by van der Waals interactions .
- 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol: Forms a monoclinic crystal system with hydrogen bonds (O-H···O, 2.76 Å) enhancing thermal stability .
Biological Activity
4-Methoxy-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol is a complex organic compound notable for its unique structural features, including a methoxy group, a trifluoromethyl group, and a pyrazole moiety. These functional groups contribute to its potential applications in medicinal chemistry and materials science. This article explores the biological activities of this compound, focusing on its interactions with various biomolecules, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C11H9F3N2O2
- Molecular Weight : 258.20 g/mol
The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity by facilitating interactions with target proteins through hydrogen bonding and hydrophobic interactions .
Anticancer Activity
Research indicates that compounds similar to 4-Methoxy-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol exhibit significant anticancer properties. Molecular docking studies have shown that this compound can effectively bind to specific enzymes and receptors involved in cancer progression. For instance, studies have demonstrated that certain phenylpyrazolo derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines such as MCF-7 .
Table 1: Summary of Anticancer Activity Studies
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Methoxy-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol | MCF-7 | Not specified | Induces apoptosis |
| Phenylpyrazolo derivative 5i | MCF-7 | 0.3 | Dual EGFR/VGFR2 inhibition |
| Compound 5b | HCT-116 | 9.87 | Selective EGFR inhibition |
Enzyme Inhibition
The trifluoromethyl group has been associated with increased potency in inhibiting various enzymes. For example, molecular docking studies indicated that the compound could inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Comments |
|---|---|---|
| COX-2 | Moderate activity observed | Interaction via hydrogen bonding |
| LOX-5 | Moderate activity observed | Potential anti-inflammatory effects |
Case Studies
- In Vitro Studies on MCF-7 Cells : A study evaluated the effects of 4-Methoxy-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol on MCF-7 breast cancer cells. The results showed significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as an anticancer agent .
- Molecular Docking Analysis : Docking studies revealed that the compound binds effectively to key targets such as EGFR and VEGFR2, indicating its multitarget potential in cancer therapy. The binding interactions were characterized by strong hydrogen bonds facilitated by the electron-withdrawing trifluoromethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
